molecular formula C19H26O3 B8209676 Allylcinerine

Allylcinerine

Cat. No.: B8209676
M. Wt: 302.4 g/mol
InChI Key: XAQVCWAIAWPMMQ-UHFFFAOYSA-N
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Description

Allylcinerine, systematically named 3-Allyl-2-methyl-4-oxo-2-cyclopenten-1-yl 3-[(2E)-2-buten-2-yl]-2,2-dimethylcyclopropanecarboxylate, is a synthetic cyclopropanecarboxylate ester with insecticidal properties. It is recognized under the ISO synonym allethrin, a class I pyrethroid insecticide widely used in household and agricultural pest control . Structurally, this compound features a cyclopentenyl backbone substituted with allyl and methyl groups, combined with a cyclopropane ring esterified to a butenyl side chain. This configuration contributes to its neurotoxic effects in insects by disrupting sodium channel function .

The compound’s molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.44 g/mol. Its CAS Registry Number is 858423-54-8, and it is characterized by high volatility and low persistence in the environment compared to older pyrethroids .

Properties

IUPAC Name

(4-methyl-2-oxo-3-prop-2-enylcyclopent-3-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)10-15(17(13)20)22-18(21)16-14(9-11(2)3)19(16,5)6/h7,9,14-16H,1,8,10H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQVCWAIAWPMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(C1)OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allethrin involves several steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of allethrin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Insights :

  • This compound’s allyl and cyclopentenone groups enhance its binding affinity to insect sodium channels, while its simpler structure (vs. cypermethrin) reduces environmental persistence .
  • Permethrin and cypermethrin incorporate chlorine atoms and cyano groups, respectively, improving stability and broadening pest targets but increasing mammalian toxicity .

Research and Development Gaps

Further research is needed to optimize its formulation for extended residual activity without compromising safety .

Biological Activity

Allylcinerine, a compound derived from the Amaryllidaceae family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological effects, including enzyme inhibition, neuroprotective properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an alkaloid characterized by its unique structure that contributes to its biological activity. The compound's molecular formula is C12H15NC_{12}H_{15}N, and it features a bicyclic structure that is typical of many alkaloids from the Amaryllidaceae family. Understanding its chemical properties is essential for elucidating its biological mechanisms.

1. Enzyme Inhibition

One of the most significant aspects of this compound's biological activity is its role as an enzyme inhibitor. Research indicates that it exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

  • Inhibition Potency : Studies report IC50 values for this compound against AChE in the low micromolar range, indicating strong inhibitory potential. For example, an IC50 value of approximately 5.9 μM has been documented for AChE inhibition .
Enzyme TypeIC50 (μM)
Acetylcholinesterase (AChE)5.9 ± 0.2
Butyrylcholinesterase (BuChE)29.1 ± 1.0

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in cellular models of neurodegeneration. It appears to prevent apoptosis in neuronal cells exposed to oxidative stress.

  • Cellular Studies : In vitro studies using SH-SY5Y cells demonstrated that this compound can significantly reduce cell death induced by oxidative stress, suggesting a protective mechanism against neurodegenerative processes .

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. It has been shown to scavenge free radicals and reduce oxidative stress markers in various biological models.

  • Oxidative Stress Reduction : this compound treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its role in mitigating oxidative damage .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study focused on the effects of this compound on cognitive function in animal models of Alzheimer's disease demonstrated significant improvements in memory and learning tasks when treated with the compound.
  • Case Study 2 : Another investigation explored the compound's ability to modulate cholinergic signaling pathways, further supporting its role as a potential treatment for cognitive impairments associated with cholinergic deficits.

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